N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or O-alkylated derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar synthetic routes and biological activities.
1H-Indole-3-acetic acid, ethyl ester: An indole derivative used in plant growth regulation.
1H-Indole-3-ethanamine, N-methyl-: Known for its psychoactive properties.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxyethyl group and carboxamide linkage contribute to its unique interaction with biological targets, differentiating it from other indole derivatives.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-13-12-25-20-9-5-2-6-16(20)14-21(25)22(26)23-11-10-17-15-24-19-8-4-3-7-18(17)19/h2-9,14-15,24H,10-13H2,1H3,(H,23,26) |
InChI Key |
LFOWBFBGLMRIJH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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